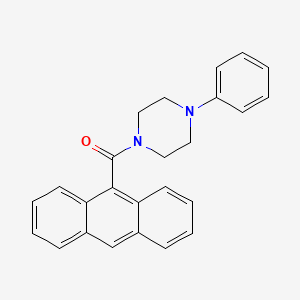
N-Butylhex-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butylhex-4-enamide is an organic compound with the molecular formula C10H19NO It belongs to the class of enamides, which are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butylhex-4-enamide can be synthesized through several methods. One common approach involves the reaction of hex-4-enoic acid with butylamine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane. The reaction proceeds via the formation of an intermediate amide bond, followed by the elimination of water to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butylhex-4-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other oxidizing agents.
Reduction: Pd/C, hydrogen gas.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Butylhex-4-enamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Butylhex-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond in the enamide structure allows it to participate in various chemical reactions, which can modulate the activity of these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butylhexanamide: Similar structure but lacks the double bond, leading to different chemical reactivity and applications.
N-Butyl-2-enamide: Contains a double bond at a different position, resulting in distinct chemical properties and uses.
N-Butyl-3-enamide:
Uniqueness
N-Butylhex-4-enamide is unique due to the specific position of its double bond, which imparts distinct chemical reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
647027-64-3 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
N-butylhex-4-enamide |
InChI |
InChI=1S/C10H19NO/c1-3-5-7-8-10(12)11-9-6-4-2/h3,5H,4,6-9H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
HHZWKYKWHGTFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethan-1-one](/img/structure/B12600392.png)

![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)
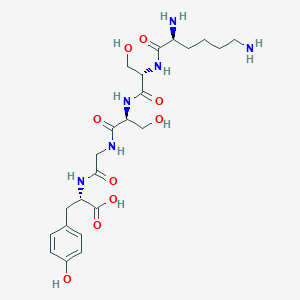
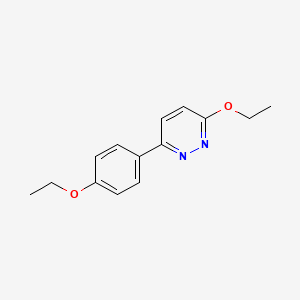
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)
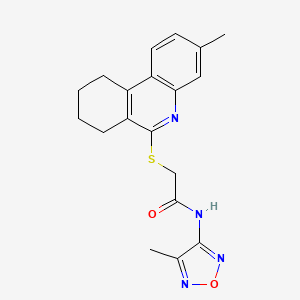
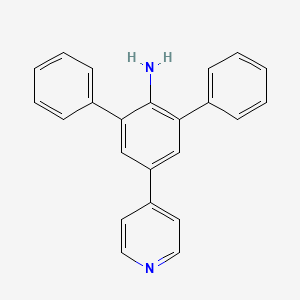
![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
![N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine](/img/structure/B12600460.png)
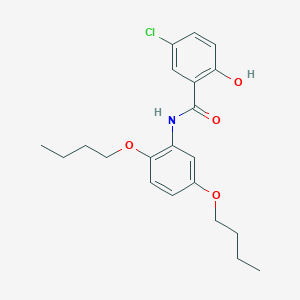
![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)
